molecular formula C4H5N3O2S B13574732 Pyrimidine-4-sulfonamide

Pyrimidine-4-sulfonamide

Cat. No.: B13574732
M. Wt: 159.17 g/mol
InChI Key: LMXMQUGNQGZCMU-UHFFFAOYSA-N
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Description

Pyrimidine-4-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. It combines a pyrimidine heterocycle, a structure prevalent in nucleobases and many bioactive molecules, with a sulfonamide functional group known for its diverse pharmacological properties. Researchers value this compound as a versatile building block for constructing novel hybrid molecules aimed at multitargeted therapies, particularly in the fields of oncology and infectious diseases. Studies on pyrimidine-sulfonamide hybrids have demonstrated their potential to exert anticancer effects through various mechanisms. These include acting as carbonic anhydrase inhibitors, which can interfere with cancer cell proliferation and metastasis . Some hybrids have also been designed to disrupt critical protein-protein interactions, such as the Hsp90-Cdc37 complex, leading to the degradation of oncogenic client proteins and inducing cell cycle arrest in cancer cells . Furthermore, this core structure serves as a privileged scaffold in antimicrobial research. Pyrimidine-sulfonamide hybrids have shown inhibitory activity against bacterial dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the folate synthesis pathway essential for microbial survival . The compound's structure also allows for potential inhibition of cysteine protease enzymes in parasites, such as falcipains in Plasmodium falciparum , highlighting its utility in the development of new antimalarial agents . This compound provides researchers with a foundational chemotype for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties in the design of new therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

pyrimidine-4-sulfonamide

InChI

InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H,(H2,5,8,9)

InChI Key

LMXMQUGNQGZCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Pyrimidine 4 Sulfonamide and Its Analogues

Classical and Contemporary Approaches to Sulfonamide Synthesis

Traditional methods for constructing the sulfonamide linkage onto a pyrimidine (B1678525) core remain highly relevant in synthetic chemistry. These approaches often involve direct reactions or simple oxidative steps.

Direct Sulfonylation of Aminopyrimidines with Sulfonyl Chlorides

The most conventional method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This approach is widely applied to the synthesis of pyrimidine sulfonamides. For instance, various aminopyrimidine derivatives can be reacted with sulfonyl chlorides to yield the target compounds. A typical procedure involves reacting an aminopyrimidine with a sulfonyl chloride in the presence of a base like pyridine (B92270). For example, 2-methylthio-4-amino-5-methyl-6-methoxy-pyrimidine is treated with p-acetamidobenzenesulfonyl chloride in absolute pyridine to produce the corresponding N-acetyl-sulfanilamido-pyrimidine derivative. google.com This reaction is generally carried out at room temperature over an extended period, such as 24 hours. google.com The versatility of this method allows for the introduction of diverse substituents on both the pyrimidine ring and the sulfonyl group, depending on the starting materials chosen. google.commdpi.com

Table 1: Examples of Direct Sulfonylation of Aminopyrimidines

Aminopyrimidine Reactant Sulfonyl Chloride Reactant Solvent Product
2-methylthio-4-amino-5-methyl-6-methoxy-pyrimidine p-acetamidobenzenesulfonyl chloride Pyridine 2-methylthio-4-(N-acetyl-sulfanilamido)-5-methyl-6-methoxy-pyrimidine google.com
2-methylthio-4-amino-6-methoxy-pyrimidine p-acetylamidobenzenesulfonyl chloride Pyridine 2-methylthio-4-(N-acetylsulfanilamido)-6-methoxy-pyrimidine google.com

Oxidation of Sulfenamides to Sulfonamides

An alternative route to pyrimidine sulfonamides involves the oxidation of a corresponding sulfenamide (B3320178) intermediate. This two-step approach first establishes a C-S-N linkage, which is then oxidized to form the sulfonamide (SO₂-NH). Various oxidizing agents can be employed for this transformation.

In the synthesis of Pyrimidine-4-sulfonamide, the precursor sulfenamide was oxidized using meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netucl.ac.uk The yield of the final sulfonamide was dependent on the stoichiometry of the oxidant; using one equivalent of m-CPBA resulted in a 48% yield, which increased to 58% when three to four equivalents were used in ethanol. researchgate.netucl.ac.uk Similarly, potassium permanganate (B83412) (KMnO₄) has been successfully used as the oxidizing agent in the synthesis of other pyrimidine-based sulfonamides, such as 6-uracilsulfonamide from 6-uracilsulfenamide, achieving a 64% yield. researchgate.netucl.ac.uk

Table 2: Oxidation of Sulfenamides to Pyrimidine Sulfonamides

Sulfenamide Precursor Oxidizing Agent Yield Reference
Pyrimidine-4-sulfenamide m-CPBA (1 equiv.) 48% researchgate.netucl.ac.uk
Pyrimidine-4-sulfenamide m-CPBA (3 equiv.) 58% researchgate.net

Synthesis from Thiols via in situ Sulfonyl Chloride Generation

Synthesizing sulfonamides directly from thiols offers an efficient pathway that avoids the isolation of often unstable sulfonyl chloride intermediates. This method involves the in situ generation of the sulfonyl chloride from a thiol, which then immediately reacts with an amine present in the reaction mixture.

Several oxidant systems can achieve the initial conversion of the thiol. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct oxidative chlorination of thiols. organic-chemistry.org This method is rapid, often completing in minutes, and proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org Another effective system involves using N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. organic-chemistry.org Heterocyclic thiols, including pyrimidine thiols like 2-mercapto-4,6-dimethylpyrimidine, are suitable substrates for these types of transformations, leading to the desired sulfonamides in good yields. organic-chemistry.orgacs.org An electrochemical approach for the oxidative coupling of thiols and amines has also been developed, providing an environmentally benign alternative. acs.org

Advanced Synthetic Strategies

To improve efficiency, yield, and substrate scope, advanced synthetic methodologies have been developed. These include the use of metal catalysts and microwave irradiation to facilitate the synthesis of pyrimidine sulfonamides.

Metal-Catalyzed Sulfonamidation Techniques

Transition metal catalysis provides powerful tools for forming the crucial C-N bond in sulfonamides. These methods can often proceed under milder conditions and with greater functional group tolerance than classical approaches.

Palladium Catalysis: The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, has been adapted for sulfonamide formation. ijpsr.com A palladium-catalyzed reaction between N-tert-butyl-3-[(2-chloro-5-methyl pyrimidin-4-yl)-amino]benzene sulfonamide and various aromatic amines has been developed. This cross-coupling reaction is typically performed in the presence of a palladium catalyst, a suitable ligand, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like DMF. ijpsr.com

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as a highly efficient method for forming C-N bonds between sulfonamides and aryl or heteroaryl halides. nih.govprinceton.edu This technique has been successfully applied to pyrimidine halides. The process often involves a dual catalysis system, where a photosensitizer absorbs visible light to activate a nickel(II) complex, which then facilitates the reductive elimination step to form the C-N bond. nih.govprinceton.edu This method demonstrates good to excellent yields for a range of heteroaryl halides, including those based on pyrimidine. nih.govprinceton.edu

Ruthenium Catalysis: Ruthenium catalysts have been employed for the remote C-H sulfonylation of N-aryl-2-aminopyridines using aromatic sulfonyl chlorides. acs.org Mechanistic studies suggest the reaction proceeds through a ruthenametallacycle intermediate formed via C-H bond activation. acs.org This strategy allows for direct functionalization of C-H bonds, offering a more atom-economical approach to building complex sulfonamide structures.

Microwave-Assisted Preparations for Enhanced Efficiency

The application of microwave irradiation has significantly enhanced the synthesis of pyrimidine sulfonamides by dramatically reducing reaction times and often improving product yields. ijpsr.comscirp.org Conventional heating methods for the synthesis of certain N–tert–Butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides might take several hours, whereas the same reaction under microwave conditions can be completed in a fraction of that time, with reported yields being superior to the conventional method. ijpsr.com

Microwave-assisted synthesis has been applied to various reaction types, including the palladium-catalyzed Buchwald-Hartwig reaction and the direct synthesis of sulfonamides from sulfonic acids or their salts. researchgate.netijpsr.com For example, a series of new pyrimidine-containing sulfonamides were synthesized via the reaction of chalcones with sulfaguanidine (B1682504) using both conventional heating and microwave irradiation, with the latter proving more efficient. innovareacademics.in Similarly, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety was successfully achieved using microwave irradiation, starting from suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis | Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference | | :--- | :--- | :--- | :--- | | Pd-catalyzed N-arylation | 10-12 hours | 15-20 minutes | Slight superiority in yield | ijpsr.com | | Sulfonamide synthesis from sulfamethoxazole (B1682508) and phthalic acid | Reflux | Not specified | 50% to 88% | scirp.org | | Sulfonamide synthesis from sulfanilamide (B372717) and phthalic acid | Reflux | Not specified | 91% to 97% | scirp.org |

Condensation Reactions for Pyrimidine Ring Formation

The construction of the core pyrimidine ring is a foundational step in the synthesis of pyrimidine-sulfonamide derivatives. Condensation reactions are a primary method for assembling this heterocyclic system from acyclic precursors. These reactions typically involve the formation of carbon-nitrogen bonds to close the ring, often by reacting a three-carbon component with a reagent supplying the N-C-N fragment, such as a guanidine (B92328) derivative.

A notable strategy involves the condensation of a guanidine derivative, which can already bear the sulfonamide moiety, with a β-dicarbonyl compound or its equivalent. For instance, the synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide has been achieved by refluxing 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate. arkat-usa.org This reaction proceeds by initial condensation, followed by cyclization and dehydration to form the substituted pyrimidine ring.

Another advanced approach is the copper-catalyzed tandem reaction, which allows for the creation of multifunctionalized pyrimidines. mdpi.com In one example, a novel class of sulfonamide pyrimidine derivatives was synthesized from trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes. mdpi.com This multicomponent reaction proceeds through the in situ generation of ketimine intermediates, which then undergo a [4+2] condensation to yield the target pyrimidines with high efficiency. mdpi.com

Furthermore, the reaction of guanidine hydrochloride with α,β-unsaturated ketones (chalcones) provides a direct route to 2-aminopyrimidine (B69317) derivatives. A series of 4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamides were synthesized by reacting a guanidine-sulfonamide precursor with appropriately substituted chalcones. biointerfaceresearch.com Similarly, the reaction of an enaminone, such as (E)-3-(dimethylamino)-1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)prop-2-en-1-one, with guanidine hydrochloride in a refluxing ethanol/acetic acid mixture yields the corresponding sulfonyl pyrimidine derivative. nih.gov These methods highlight the versatility of condensation reactions in building the pyrimidine-sulfonamide scaffold from diverse starting materials.

Starting Material 1Starting Material 2Key Reagents/CatalystsProduct TypeReference
4-Nitrobenzenesulfonyl guanidineEthyl acetoacetateHeatN-(4-Hydroxy-6-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide arkat-usa.org
Trichloroacetonitrile, Guanidine, Sulfonyl azideTerminal alkyneCopper catalystMultifunctionalized sulfonamide pyrimidines mdpi.com
Guanidine-sulfonamide precursorSubstituted chalconeBase4-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide biointerfaceresearch.com
EnaminoneGuanidine hydrochlorideEthanol/Acetic acidSulfonyl pyrimidine derivative nih.gov

Diversification and Functionalization of the Pyrimidine-Sulfonamide Scaffold

Once the basic pyrimidine-sulfonamide structure is assembled, further modifications are often necessary to fine-tune its properties. Diversification can be achieved by introducing a variety of substituents at different positions on both the pyrimidine ring and the sulfonamide group.

Strategies for Introducing Substituents at Pyrimidine and Sulfonamide Moieties

The functionalization of the pyrimidine ring can be accomplished through several modern synthetic methods. Leaving groups, such as halogens, at the C2, C4, and C6 positions are particularly susceptible to displacement. bhu.ac.in Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, Pd-catalyzed direct arylation of 5-halopyrimidine nucleosides with arenes or heteroaromatics has been developed to synthesize 5-aryl pyrimidine derivatives. fiu.edu Similarly, Suzuki reactions can introduce aryl and heteroaryl groups onto the pyrimidine scaffold. rsc.org

Beyond carbon-carbon bond formation, other substituents can be incorporated. The introduction of sulfonamide groups at the pyrimidine ring has been achieved via palladium-catalyzed reactions. rsc.org Halogenation, such as bromination using N-bromosuccinimide (NBS), can be used to introduce a reactive handle at the C5 position for further modifications. ttu.eegrowingscience.com

Modification of the sulfonamide moiety typically involves varying the inputs to the initial synthesis. By starting with different substituted aryl sulfonyl chlorides or diverse amines, a wide range of analogs can be created. For example, designing derivatives with various electron-donating and electron-withdrawing groups on the aryl portion of the sulfonamide allows for systematic investigation of structure-activity relationships (SAR). frontiersin.org

Modification StrategyPositionReagents/Reaction TypeIntroduced GroupReference
Direct ArylationC5Pd-catalysis, ArenesAryl groups fiu.edu
Suzuki CouplingC2, C4, C6, C8Pd-catalyst, Boronic acidsAryl/Heteroaryl groups rsc.org
HalogenationC5NBSBromo group ttu.eegrowingscience.com
SulfonamidationC8 (on pyrido-pyrimidine)Pd-catalysisSulfonamide groups rsc.org

Hybridization Approaches Combining Diverse Pharmacophore Fragments

A prominent strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores (molecular fragments with known biological activity) are combined into a single entity. nih.gov This approach aims to create compounds with dual or synergistic modes of action, potentially enhancing efficacy or overcoming resistance. nih.gov The pyrimidine-sulfonamide scaffold is a popular platform for such hybridization.

Numerous studies have reported the synthesis of pyrimidine-sulfonamide hybrids with other biologically active moieties for various therapeutic targets, particularly in anticancer research. nih.govnih.govtandfonline.comresearchgate.net For example, a multicomponent synthesis has been used to create N-(pyrimidin-2-yl)-4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamides, combining the pyrimidine-sulfonamide core with a tetrasubstituted imidazole (B134444) fragment. mdpi.comflinders.edu.au

Other examples include the development of dihydropyrimidine/sulfonamide hybrids as potential dual inhibitors of inflammatory enzymes. frontiersin.org The rational hybridization of pyrimidine and sulfonamide pharmacophores has also been explored by linking them to fragments like piperidine (B6355638), benzimidazole, and even existing drugs like diazepam, resulting in novel chemical entities with promising biological profiles. nih.gov These hybridization strategies underscore the modularity of the pyrimidine-sulfonamide scaffold and its utility in generating complex and diverse molecular architectures. nih.govresearchgate.net

Hybrid Pharmacophore 1Hybrid Pharmacophore 2Therapeutic Area (Example)Reference
Pyrimidine-SulfonamideTetrasubstituted ImidazoleAnticancer (EGFR/HER2) mdpi.comflinders.edu.au
Pyrimidine-SulfonamideDihydropyrimidineAnti-inflammatory frontiersin.org
Pyrimidine-SulfonamideBenzimidazoleAnticancer nih.gov
Pyrimidine-SulfonamideDiazepamAnticancer (VEGFR-2) nih.gov
Pyrimidine-SulfonamideIsatinAntitubercular mdpi.com

Nucleophilic Displacement Reactions for Pyrimidine Modification

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the modification of the ring by displacing leaving groups. bhu.ac.in The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates attack by nucleophiles, particularly at the C2, C4, and C6 positions. bhu.ac.inslideshare.net

The regioselectivity of these reactions is a key consideration. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs selectively at the C4 position. wuxiapptec.com However, this selectivity can be altered by the presence of other substituents on the ring; for example, an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com

A variety of nucleophiles can be employed in these displacement reactions. The modification of the C4 position of pyrimidine nucleosides can be achieved by first activating the position with reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by reaction with amines, thiols, and alcohols. nih.gov This two-step, one-pot approach provides a versatile method for introducing a range of functional groups. nih.gov Similarly, chloro-substituted pyridopyrimidines have been shown to react with a diverse set of amine, oxygen, and sulfur nucleophiles to afford functionalized products in high yields. rsc.org This reactivity makes nucleophilic displacement a powerful tool for the late-stage functionalization and diversification of the pyrimidine-sulfonamide scaffold. capes.gov.br

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For pyrimidine-4-sulfonamide and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectra of sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the downfield region, generally between δ 8.78 and 10.15 ppm. rsc.org The aromatic protons of substituted pyrimidine (B1678525) sulfonamides show signals in the range of δ 6.51 to 7.70 ppm. rsc.org For the unsubstituted pyrimidine ring, the proton at position 2 is the most deshielded, followed by the proton at position 6, and then the proton at position 5. For instance, in unsubstituted pyrimidine, the chemical shifts are approximately δ 9.26 (H-2), δ 8.78 (H-4, H-6), and δ 7.36 (H-5). chemicalbook.com

In the ¹³C NMR spectra of pyrimidine sulfonamide derivatives, the aromatic carbons exhibit signals in the region of δ 111.83 to 160.11 ppm. rsc.org The specific chemical shifts of the pyrimidine ring carbons are influenced by the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrimidine Sulfonamide Derivatives

Proton Chemical Shift Range (ppm)
SO₂NH 8.78 - 10.15 rsc.org
Pyrimidine-H 6.51 - 9.66 rsc.orguomphysics.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrimidine Sulfonamide Derivatives

Carbon Chemical Shift Range (ppm)
Pyrimidine-C 111.83 - 169.67 rsc.orgbiointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of molecules. In the mass spectra of pyrimidine sulfonamide derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, confirming the molecular mass.

The fragmentation of sulfonamides under mass spectrometric conditions often involves the cleavage of the S-N bond. researchgate.net A characteristic fragmentation pathway for many aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov The fragmentation of the pyrimidine ring can also occur, leading to various smaller fragment ions. For example, some pyrimidinethiones have been observed to lose functional groups from the side chains followed by the decomposition of the pyrimidine ring itself. sapub.org

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Sulfonamides

Fragmentation Description
[M+H - SO₂]⁺ Loss of sulfur dioxide from the protonated molecule. nih.gov
Cleavage of S-N bond Fission of the bond between the sulfur and nitrogen atoms. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can identify the characteristic vibrations of the sulfonamide and pyrimidine moieties.

In the FT-IR spectra of sulfonamide derivatives, the asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group usually appears in the range of 3300–3200 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the aromatic region of the spectrum, typically between 1600 and 1400 cm⁻¹. biointerfaceresearch.com

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the SO₂ group often gives a strong band in the Raman spectrum.

Table 4: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Pyrimidine Sulfonamide Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-H (Sulfonamide) Stretching 3300 - 3200 rsc.org
C-H (Aromatic) Stretching 3100 - 3000
C=N, C=C (Pyrimidine) Stretching 1600 - 1400 biointerfaceresearch.com
SO₂ Asymmetric Stretching 1370 - 1330 rsc.org
SO₂ Symmetric Stretching 1180 - 1160 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and characterize its chromophoric systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the pyrimidine ring and the sulfonamide group.

For sulfonamide derivatives, π→π* transitions are typically observed at shorter wavelengths, while n→π* transitions of the sulfonamide group can appear at longer wavelengths. mdpi.com The exact position and intensity of these absorption bands are influenced by the solvent and the presence of other substituents on the molecule. For instance, the UV-vis spectra of some sulfonamide compounds show peaks around 245 nm and 290 nm, which are assigned to π→π* transitions, and other peaks at longer wavelengths attributed to n→π* transitions. mdpi.com

Table 5: Expected UV-Vis Absorption Maxima (λ_max, nm) for Pyrimidine Sulfonamide Derivatives

Transition Wavelength Range (nm)
π→π* 200 - 300 mdpi.com

X-ray Crystallographic Analysis for Definitive Solid-State Molecular Geometry

For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals a dihedral angle between the phenyl and pyrimidine rings of 63.07(7)°. iucr.org In the crystal packing of this derivative, intermolecular N—H···N hydrogen bonds and π–π stacking interactions are observed, which help to stabilize the crystal lattice. iucr.org Similar interactions would be expected to play a role in the crystal packing of this compound.

Table 6: Illustrative Crystallographic Data for a Pyrimidine Sulfonamide Derivative (N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide) iucr.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.993(2)
b (Å) 12.016(2)
c (Å) 10.598(2)
β (°) 101.49(3)
V (ų) 1371.1(5)

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound.

For a derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (C₁₃H₁₃N₃O₃S), the calculated elemental composition is C, 53.60%; H, 4.50%; N, 14.42%; S, 11.01%. The experimentally found values were C, 53.60%; H, 4.49%; N, 14.41%; S, 11.00%, which are in excellent agreement with the calculated values. iucr.org For this compound (C₄H₄N₄O₂S), the theoretical elemental composition would be calculated based on its molecular formula.

Table 7: Theoretical Elemental Composition of this compound (C₄H₄N₄O₂S)

Element Percentage (%)
Carbon (C) 25.53
Hydrogen (H) 2.14
Nitrogen (N) 29.77
Oxygen (O) 17.00

Computational and Theoretical Investigations of Pyrimidine 4 Sulfonamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the molecular properties of pyrimidine-sulfonamide systems. These methods allow for a detailed analysis of electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for theoretical simulations of the electronic structure of organic compounds. nih.gov DFT calculations are employed to determine optimized molecular geometries, which correspond to the minimum energy configuration of a molecule. physchemres.org For pyrimidine-sulfonamide derivatives, geometry optimization is often performed using various functionals, such as B3LYP, WB97XD, or M06-2X, paired with basis sets like 6-31G, 6-31+G(d,p), or 6-311++G(d,p). nih.govuomphysics.netamazonaws.commdpi.com The procedure involves calculating the wave function and energy at a starting geometry and then searching for a new geometry with lower energy until a minimum is found. physchemres.org The resulting optimized structures provide data on bond lengths and angles that often show good agreement with experimental values derived from X-ray crystallography. mkjc.in

Beyond structural prediction, DFT is a powerful tool for forecasting spectroscopic parameters. Calculated vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts for pyrimidine-sulfonamide derivatives have shown good agreement with experimental spectra, helping to confirm molecular structures. amazonaws.comresearchgate.netiaea.org For instance, in a study of N-[2-[(5-Bromo-2–chloro-4-pyrimidinyl)thio]−4-methoxyphenyl]−2,4,6-trimethylbenzenesulfonamide, quantum chemical computations were performed with the Gaussian09 package to analyze its properties. uomphysics.net Similarly, DFT calculations at the B3LYP/aug-cc-pVDZ level were used to study the electronic structure of a Schiff base derived from sulfadiazine, a related pyrimidine (B1678525) sulfonamide. tandfonline.com The electronic absorption spectra can also be calculated using time-dependent DFT (TD-DFT), providing insights into electronic transitions. tandfonline.comcore.ac.uk

Frontier Molecular Orbital (FMO) analysis is a critical aspect of computational chemistry that provides insights into the electronic properties and reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability; a large energy gap implies high stability and low reactivity. researchgate.netiaea.orgchemijournal.com For pyrimidine-sulfonamide systems, FMO analysis helps to understand their reactivity and electronic transitions. nih.govuomphysics.nettandfonline.com Studies have shown that the HOMO and LUMO in some pyrimidine derivatives can be extended over the entire molecule, indicating significant electron delocalization which contributes to stability. tandfonline.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool for understanding molecular reactivity. The MEP map is a 3D visualization of the charge distribution on the molecular surface, indicating the regions most susceptible to electrophilic and nucleophilic attack. uomphysics.netuomphysics.net It is used to identify reactive sites and understand intermolecular interactions like hydrogen bonding. uomphysics.netuni-muenchen.de In an MEP map, different colors represent different electrostatic potential values: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). mdpi.com For pyrimidine-sulfonamide derivatives, MEP analysis helps to visualize the charge distribution, identifying potential reactive sites and providing insights into how the molecule will interact with a biological receptor. uomphysics.netmkjc.inmdpi.com

Table 1: Selected Frontier Molecular Orbital (FMO) Data for Sulfonamide Derivatives

Compound/System Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
Sulfonamide I B3LYP/6-31G(d, p) - - 5.38 nih.gov
Sulfonamide II B3LYP/6-31G(d, p) - - 5.33 nih.gov
1,2,4-Triazine Sulfonamide (Compound 4) DFT/B3LYP/6-31G -6.00 - 3.41 mdpi.com
1,2,4-Triazine Sulfonamide (Compound 5) DFT/B3LYP/6-31G -6.5470 -2.50 - mdpi.com

This table presents a selection of FMO data from computational studies on various sulfonamide-containing systems to illustrate typical calculated values.

The sulfonamide group can exist in equilibrium between two tautomeric forms: the sulfonamide and the sulfonylimine (or sulfonimide). researchgate.netrsc.orgresearchgate.net DFT calculations are instrumental in exploring this tautomerism. researchgate.netiaea.org Studies on N-heterocyclic arenesulfonamides have used DFT methods to investigate the energy difference between the two forms. rsc.orgresearchgate.net In the gas phase, the energy difference is often small (<6 kcal/mol), typically favoring the sulfonamide tautomer. rsc.orgresearchgate.net However, the relative stability can be significantly influenced by the solvent environment. An increase in solvent polarity has been shown to increase the preference for the sulfonimide tautomer in many cases. rsc.orgnih.gov

For example, theoretical calculations on N-(7-methyl-5,6-diphenyl-2-m-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides were performed at the B3LYP/6-31+G(d,p) level to study this equilibrium. researchgate.netiaea.org These calculations considered four plausible isomers: the keto and enol sulfonamide forms, and the Z and E sulfonimide forms. The results indicated that in all tested compounds of that series, the Z-sulfonimide form was the most stable. researchgate.netiaea.org Similarly, for certain 1,2,4-triazine-containing sulfonamides, theoretical calculations showed that while the sulfonamide form predominates, the two tautomers can co-exist in various solutions, with the proportion of the sulfonimide form increasing with solvent polarity. nih.gov

Computational methods, specifically DFT, can be used to calculate various thermodynamic properties of pyrimidine-4-sulfonamide systems. physchemres.org These calculations provide insights into the stability and thermochemistry of the molecules. Parameters such as ground state energy, enthalpy, and Gibbs free energy can be computed using a specified level of theory and basis set. physchemres.orguomphysics.net These thermodynamic data are valuable for understanding the relative stabilities of different isomers or tautomers and for predicting the spontaneity of chemical processes. physchemres.org

Molecular Modeling and Simulation Studies

Molecular modeling techniques, including docking and molecular dynamics simulations, are essential for predicting how this compound derivatives interact with biological macromolecules, which is fundamental to structure-based drug design.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. biointerfaceresearch.comresearchgate.net This method is widely applied to pyrimidine-sulfonamide derivatives to understand their mechanism of action and to guide the design of more potent and selective inhibitors. nih.govrsc.org Docking simulations place the ligand into the active site of a protein and score the different poses based on calculated binding energies, which estimate the strength of the interaction. nih.gov

Numerous studies have used molecular docking to investigate pyrimidine-sulfonamide derivatives against a variety of protein targets. For instance, derivatives have been docked into the active site of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6P), with results showing minimum binding energy and suggesting they could act as good inhibitors. biointerfaceresearch.com In other research, pyrimidine-sulfonamide hybrids were designed and docked as potential inhibitors of BRAFV600E, a protein kinase implicated in cancer. nih.govrsc.orgresearchgate.net These studies revealed that the designed compounds had favorable interactions with the core active site. nih.gov Docking of pyrimidine sulfonamides has also been performed on targets such as focal adhesion kinase (FAK), PI3Kα, various human carbonic anhydrase (hCA) isoforms, and EGFR, consistently showing that these compounds can form stable complexes within the protein binding pockets. nih.govnih.govnih.govnih.gov The interactions stabilizing these complexes often include hydrogen bonds with key amino acid residues, as well as π–π stacking and hydrophobic interactions. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often performed to study the stability of the ligand-protein complex over time. nih.govpeerj.com MD simulations have been used to analyze the interactions of sulfonamides with targets like triose phosphate (B84403) isomerase and GFRα1, providing a more dynamic picture of the binding events. peerj.comacs.org

Table 2: Examples of Molecular Docking Studies on Pyrimidine-Sulfonamide Derivatives

Derivative/Compound Protein Target Key Interactions/Findings Binding Score (kcal/mol) Reference
4-[2-Amino-6-(substituted-phenyl)-pyrimidin-4-yl]benzenesulfonamides GlcN-6P synthase (PDB: 2VF5) Acted as good inhibitors of GlcN-6P. Not specified biointerfaceresearch.com
Pyrimidine-sulfonamide hybrids (T109, T183, T160, T126) BRAFV600E Interacted with core active site (DFG motif, nucleotide binding site). Not specified nih.gov
2,4-Diarylaminopyrimidine derivatives (e.g., 7b) Focal Adhesion Kinase (FAK) Compound 7b showed the best inhibitory activity (IC50 = 0.27 nM). Not specified nih.gov
Pyrimidine sulfonamide derivative (PS14) PI3Kα Analyzed possible interactions with the PI3Kα active site. Not specified nih.gov
Pyrimidine-tethered spirochromane sulfonamides (SZ9, SZ14) Falcipain-2 and Falcipain-3 H-bonding and π–π stacking interactions. - nih.gov
Triazole-sulfonamide pyrimidines (SH-20, SH-23, etc.) hCA IX and hCA XII Favorable interaction with active site residues. Not specified nih.gov

This table summarizes findings from various molecular docking studies, highlighting the diverse protein targets and the role of computational analysis in predicting binding modes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govacs.org In the context of this compound systems, MD simulations are instrumental in exploring the conformational landscape of these molecules and assessing the stability of their binding to biological targets. irb.hrnih.gov

A typical MD simulation protocol for a pyrimidine-sulfonamide derivative complexed with a target protein, such as a kinase, involves several key steps. rsc.org Initially, the complex is placed in a simulated aqueous environment, and the system is neutralized by adding ions. The system then undergoes energy minimization to relieve any steric clashes. This is followed by a gradual heating phase to bring the system to a physiological temperature, and then an equilibration phase to ensure the system is stable. Finally, a production run, often on the order of nanoseconds to microseconds, is performed to generate trajectories for analysis. rsc.orgmdpi.com

The stability of the protein-ligand complex during the simulation is a key indicator of binding affinity. Several metrics are commonly used to analyze this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. rsc.orgresearchgate.net A stable RMSD value suggests that the protein has reached equilibrium and that the binding of the this compound derivative does not induce significant conformational changes that would destabilize the protein. mdpi.comresearchgate.net For instance, in simulations of pyrimidine-sulfonamide hybrids targeting the BRAF V600E protein, RMSD values fluctuating around a mean of 2.44 Å were observed over a 900 ns simulation, indicating complex stability. irb.hrrsc.org

Root Mean Square Fluctuation (RMSF): RMSF analysis provides insight into the flexibility of individual amino acid residues within the protein. rsc.orgresearchgate.net Residues that exhibit high RMSF values are more flexible, while those with low values are more constrained. This information can help identify key residues involved in the binding of the this compound ligand. researchgate.net

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the binding free energy of the ligand to the protein. nih.gov This calculation takes into account van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov For example, a study on pyrimidine-sulfonamide hybrids reported binding free energies as low as -59.1 ± 2.6 kcal/mol, indicating a strong and favorable interaction with the target protein. rsc.org

Table 1: Key Parameters and Findings from MD Simulations of Pyrimidine-Sulfonamide Systems
ParameterDescriptionTypical Findings for Stable Complexes
Simulation TimeThe duration of the production MD run.900 ns to 1 µs irb.hrrsc.org
RMSDMeasures the deviation of the protein backbone from the initial structure.Stable fluctuations around a low mean value (e.g., ~2-3 Å) irb.hrrsc.orgresearchgate.net
RoGIndicates the compactness of the protein structure.Consistent values, indicating no major unfolding. rsc.org
Binding Free Energy (MM/GBSA)Estimated energy of binding between the ligand and the protein.Negative values, with more negative indicating stronger binding (e.g., -23.94 to -59.1 kcal/mol). rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound systems, QSAR models are valuable tools for predicting the activity of novel derivatives and for guiding the design of more potent compounds. nih.govresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of this compound derivatives with known biological activities (e.g., IC50 values) is compiled. thieme-connect.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, and quantum chemical descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector regression (SVR), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. thieme-connect.comresearchgate.net

Recent studies on pyrimidine-sulfonamide analogues have successfully employed both 3D-QSAR and machine learning-based QSAR approaches. irb.hrnih.gov For instance, a study on pyrimidine-sulfonamide hybrids as BRAF V600E inhibitors utilized a Gaussian field-based 3D-QSAR model. irb.hrnih.govrsc.orgrsc.org The contour maps generated from this model provided insights into the structural requirements for enhanced activity, suggesting that the introduction of hydrogen bond acceptor groups at specific positions on the phenyl moiety could increase the inhibitory potency. rsc.org

Another study employed a machine learning-based QSAR approach using support vector regression (SVR) to elucidate the structure-activity relationship of pyrimidine-sulfonamide analogues targeting the same protein. nih.gov This study identified nine key molecular fingerprints that were crucial for the inhibitory activity. nih.gov

Table 2: QSAR Methodologies and Findings for Pyrimidine-Sulfonamide Derivatives
QSAR MethodologyKey Descriptors/FeaturesPredictive Insights
3D-QSAR (Gaussian field-based)Steric and electrostatic fieldsIdentified regions where bulky or electron-withdrawing/donating groups would be beneficial for activity. rsc.org
Machine Learning (SVR)Molecular fingerprintsIdentified specific substructures and chemical features that are critical for biological activity. nih.gov
Multiple Linear Regression (MLR)Topological and constitutional descriptorsCorrelated parameters like molecular connectivity indices with antimicrobial activity. nih.govresearchgate.net

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the crystal packing of molecules, which in turn influences their physical properties such as solubility and stability. uomphysics.netresearchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netmdpi.comeurjchem.com

For this compound derivatives, Hirshfeld surface analysis reveals the nature and extent of various non-covalent interactions that stabilize the crystal structure. uomphysics.netresearchgate.net These interactions primarily include:

π-π Stacking: Face-to-face stacking interactions between the pyrimidine and/or phenyl rings are common, with inter-centroid distances typically in the range of 3.5 to 4.4 Å. acs.org These interactions play a significant role in the crystal packing.

Halogen Bonds: In derivatives containing halogen atoms (e.g., chlorine, bromine), C-X···π (where X is a halogen) and halogen···halogen interactions can be observed, further contributing to the stability of the crystal lattice. uomphysics.netresearchgate.net

van der Waals Forces: A significant portion of the crystal packing is also attributed to weaker, non-specific van der Waals forces, which are visualized as H···H contacts in the Hirshfeld surface analysis. eurjchem.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. mdpi.com For a typical pyrimidine-sulfonamide derivative, the H···H contacts often make up the largest contribution to the Hirshfeld surface, followed by O···H/H···O and C···H/H···C contacts. eurjchem.com

Table 3: Common Non-Covalent Interactions in Pyrimidine-Sulfonamide Crystal Structures Identified by Hirshfeld Surface Analysis
Interaction TypeDescriptionTypical Contribution to Hirshfeld Surface
H···Hvan der Waals forces~40-50% eurjchem.com
O···H/H···OHydrogen bonding and other contacts involving oxygen~30-40% eurjchem.com
C···H/H···CContacts involving carbon and hydrogenVariable, often significant
N···H/H···NHydrogen bonding involving nitrogenPresent and important for specific motifs acs.org
π-π StackingInteractions between aromatic ringsQualitatively significant, visualized by shape index uomphysics.net

Structure Activity Relationship Sar Studies of Pyrimidine 4 Sulfonamide Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of potent pyrimidine-4-sulfonamide derivatives hinges on several key principles aimed at optimizing their interaction with biological targets. A primary strategy is the hybridization of the pyrimidine (B1678525) and sulfonamide scaffolds to create molecules that can simultaneously engage with different targets or different binding sites on a single target. tandfonline.comnih.gov This can lead to synergistic effects and improved therapeutic profiles.

Systematic variation of substituents at different positions of the pyrimidine ring and the sulfonamide group is a fundamental design principle. acs.org This allows for the exploration of the chemical space around the core scaffold to identify modifications that enhance biological activity. acs.org For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a library of pyrimidine-4-carboxamides was generated by systematically modifying three different substituent points (R1, R2, and R3) to improve potency and lipophilicity. acs.orgnih.gov

Another key design principle involves the introduction of specific chemical moieties to impart desired properties. For example, the incorporation of a nitrile group is a recognized strategy due to its diverse biological activities, including anti-allergic, antibacterial, and anti-inflammatory properties. preprints.org Similarly, linking the pyrimidine and sulfonamide moieties via different bridges, such as ethylamine (B1201723) or propylamine, has been explored to modulate the inhibitory activity against specific targets like V600EBRAF. mdpi.com

The following table provides examples of design strategies and their outcomes:

Table 1: Design Principles and Resulting Biological Activity

Design Principle Target/Application Resulting Activity/Finding
Hybridization of pyrimidine and sulfonamide scaffolds Anticancer Creation of novel candidates for cancer therapy with potential to overcome drug resistance. tandfonline.comnih.gov
Systematic variation of substituents (R1, R2, R3) NAPE-PLD inhibition Optimization of potency and lipophilicity, leading to the identification of potent inhibitors. acs.orgnih.gov
Introduction of a nitrile group General therapeutic applications Potential for diverse biological activities including antibacterial and anti-inflammatory effects. preprints.org
Variation of linker between pyrimidine and sulfonamide V600EBRAF inhibition Modulation of inhibitory activity based on the nature of the linker. mdpi.com

Influence of Substituent Nature (e.g., Electronic, Steric, Lipophilic) on Activity Profiles

The nature of substituents on the this compound scaffold profoundly influences the biological activity profile by altering electronic, steric, and lipophilic properties. These modifications can significantly impact a compound's ability to bind to its target, as well as its pharmacokinetic properties.

Electronic Effects: The electronic properties of substituents, whether electron-donating or electron-withdrawing, can affect the charge distribution within the molecule and its ability to form key interactions, such as hydrogen bonds. For example, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, the removal of a nitrogen atom (X2) from the pyrimidine ring resulted in a 10-fold drop in potency, suggesting the importance of this nitrogen in a hydrogen bond interaction. acs.org Conversely, the removal of the other nitrogen (X1) did not have the same effect, indicating that the electron-withdrawing effect was less critical in that position. acs.org

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding pocket of its target. Bulky groups can cause steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient interaction. In the study of NAPE-PLD inhibitors, methylation of an amide nitrogen led to a complete loss of potency, suggesting a steric clash with the enzyme. acs.org In another example, for a series of pyrimidine-sulfonamide hybrids targeting V600EBRAF, the introduction of a methyl group on the pyrimidine moiety was found to be beneficial for antiproliferative activity. nih.gov

Lipophilic Effects: Lipophilicity, often expressed as logP, influences a compound's solubility, membrane permeability, and absorption. In the development of anticancer pyrimidine sulfonamide derivatives, the logP value of a promising compound, PS14, was found to be between 0 and 3, indicating good lipophilicity and ease of transport across cell membranes. nih.gov Conversely, in the optimization of NAPE-PLD inhibitors, replacing a morpholine (B109124) substituent with a less polar pyrrolidine (B122466) increased potency, suggesting that the initial morpholine might have been too polar or experienced steric hindrance. acs.org

The following table summarizes the influence of different substituent properties on biological activity:

Table 2: Influence of Substituent Properties on Biological Activity

Property Effect on Biological Activity Example
Electronic Affects hydrogen bonding and charge distribution. Removal of a specific nitrogen in the pyrimidine ring of NAPE-PLD inhibitors led to a 10-fold decrease in potency. acs.org
Steric Influences the fit of the molecule in the target's binding pocket. Methylation of an amide nitrogen in NAPE-PLD inhibitors caused a complete loss of activity due to steric clash. acs.org
Lipophilic Impacts solubility, membrane permeability, and absorption. A pyrimidine sulfonamide derivative with a logP between 0 and 3 showed good lipophilicity and potential for cell membrane transport. nih.gov

Conformational Restriction and its Impact on Ligand-Target Interactions

Conformational restriction is a powerful strategy in drug design to enhance the potency and selectivity of a ligand by reducing its flexibility. By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to the target is minimized, leading to a more favorable binding affinity. This approach also provides valuable insights into the bioactive conformation of the ligand.

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the effect of conformational restriction was clearly demonstrated. acs.orgnih.gov The replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. acs.orgnih.gov This modification reduced the number of rotatable bonds, thereby constraining the molecule into a more favorable conformation for binding to the NAPE-PLD enzyme. acs.org

Further optimization by combining this rigid piperidine (B6355638) with other favorable substituents led to the discovery of LEI-401, a potent and drug-like inhibitor. acs.orgnih.gov This highlights how conformational restriction can be a key element in transforming a moderately active compound into a highly potent one.

Intramolecular hydrogen bonding is another mechanism that can induce conformational restriction. mdpi.com This noncovalent interaction can lead to a more pre-organized alignment of the drug-like molecule with the protein's binding pocket, thereby increasing ligand-receptor interactions. mdpi.com

The following table illustrates the impact of conformational restriction on biological activity:

Table 3: Impact of Conformational Restriction on Biological Activity

Modification Target Enzyme Effect on Potency Rationale
Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine NAPE-PLD 3-fold increase Reduced number of rotatable bonds, favoring the bioactive conformation. acs.orgnih.gov
Introduction of intramolecular hydrogen bonding General Increased pharmacological activity Favorable alignment with the protein pocket and increased ligand-receptor interactions. mdpi.com

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govresearchgate.net This model serves as a template for the design and discovery of new, potent ligands.

For pyrimidine-sulfonamide derivatives, pharmacophore models have been successfully developed to understand their interaction with various targets. For instance, a pharmacophore model for BRAF V600E inhibitors identified key features within the pyrimidine-sulfonamide scaffold that are crucial for inhibitory activity. researchgate.net Similarly, for inhibitors of cytochrome P450 enzymes CYP11B1 and CYP11B2, pharmacophore models were generated that included features like aromatic rings, hydrophobic centers, and hydrogen bond acceptors derived from the nitrogen atoms of the pyrimidine ring. frontiersin.org

The process of pharmacophore elucidation typically involves:

Identifying a set of active compounds: A diverse group of molecules with known activity against the target of interest is selected.

Generating and aligning conformations: The 3D structures of these molecules are generated and aligned based on their common chemical features.

Identifying common features: The essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are shared by the active compounds are identified.

Creating the pharmacophore model: A 3D model representing the spatial arrangement of these essential features is constructed.

Once a pharmacophore model is established, it can be used for several optimization strategies:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

Lead Optimization: The model can guide the modification of existing lead compounds to better fit the pharmacophore and improve their activity.

De Novo Design: The model can be used to design entirely new molecules that incorporate the required pharmacophoric features.

The following table outlines key pharmacophoric features identified for pyrimidine-sulfonamide derivatives targeting different enzymes:

Table 4: Key Pharmacophoric Features of Pyrimidine-Sulfonamide Derivatives

Target Enzyme Key Pharmacophoric Features
BRAF V600E Specific fingerprints within the pyrimidine-sulfonamide scaffold. researchgate.net
CYP11B1/CYP11B2 Aromatic rings, hydrophobic centers, hydrogen bond acceptors (from pyrimidine nitrogen). frontiersin.org
cdk4 Three hydrogen bond acceptors and two aromatic rings. researchgate.net

Activity Cliff Analysis for Identifying Key Structural Changes

Activity cliffs are defined as pairs or groups of structurally similar compounds that exhibit large differences in biological activity. researchgate.net The analysis of these cliffs is a valuable tool in structure-activity relationship (SAR) studies as it can highlight small structural modifications that lead to significant gains or losses in potency. researchgate.net This information is critical for understanding the specific interactions between a ligand and its target and for guiding lead optimization efforts.

For pyrimidine-sulfonamide derivatives, activity cliff analysis has been employed to identify key structural features that are critical for their biological effects. In the context of BRAF V600E inhibitors, network-based activity cliff landscape analysis was used to validate the importance of key chemical substructures identified through quantitative structure-activity relationship (QSAR) modeling. researchgate.netresearchgate.net This approach helps to pinpoint which parts of the molecule are most sensitive to modification and where even minor changes can have a dramatic impact on activity.

By systematically examining activity cliffs, researchers can:

Identify key functional groups: Determine which substituents are essential for high-affinity binding.

Understand binding site topology: Gain insights into the shape and chemical environment of the target's binding pocket.

Refine pharmacophore models: Improve the accuracy of pharmacophore models by incorporating information about these critical structural features.

Guide synthetic efforts: Focus on modifying the parts of the molecule that are most likely to lead to improvements in activity.

The following table provides examples of how activity cliff analysis can be applied to this compound derivatives:

Table 5: Application of Activity Cliff Analysis

Application Purpose Outcome
Validation of QSAR models To confirm the importance of identified chemical substructures. Increased confidence in the predictive power of the QSAR model. researchgate.netresearchgate.net
Identification of key structural features To pinpoint small modifications that cause large changes in activity. A deeper understanding of the SAR and guidance for lead optimization. researchgate.net
Refinement of pharmacophore models To improve the accuracy of the model by incorporating critical structural information. More reliable virtual screening and de novo design.

Mechanistic Investigations and Molecular Target Interactions

Molecular Interactions with Specific Enzyme Targets

Beyond the classical antibacterial mechanism, pyrimidine-sulfonamide derivatives have been engineered and investigated for their inhibitory effects on a range of other enzymes implicated in various diseases.

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. nih.govacs.org While research has identified the first small-molecule NAPE-PLD inhibitor as a quinazoline sulfonamide derivative, ARN19874, studies into pyrimidine-based structures have also been conducted. rsc.orgunibo.it Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the development of potent NAPE-PLD inhibitors. nih.gov Although these compounds are carboxamides and not sulfonamides, the research highlights the suitability of the pyrimidine (B1678525) scaffold for targeting this enzyme. The conformational restriction of certain substituent groups on the pyrimidine ring was found to significantly increase inhibitory potency. nih.gov

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.commdpi.com Their mechanism involves the sulfonamide group binding to the zinc ion within the enzyme's active site, which disrupts the catalytic hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com Research has explored the incorporation of pyrimidine moieties into sulfonamide scaffolds to create inhibitors targeting various human (h) CA isoforms, including those associated with tumors like hCA IX. nih.gov

Studies have shown that pyrimidine-sulfonamide derivatives can act as potent inhibitors of several CA isoforms. For example, specific derivatives incorporating a pyrimidine subset showed weak nanomolar inhibition against hCA I. nih.gov The inhibitory profiles are often dependent on the structural characteristics and linkers connecting the pyrimidine and sulfonamide pharmacophores. nih.gov

Compound ClassTarget Isoform(s)Inhibitory Potency (KI)Reference
Benzenesulfonamides with Pyrazole/PyridazinecarboxamideshCA I6.2 nM - 3822 nM nih.gov
Benzenesulfonamides with Pyrazole/PyridazinecarboxamideshCA IX6.1 nM - 568.8 nM nih.gov
Benzenesulfonamides with Pyrazole/PyridazinecarboxamideshCA XII34.5 nM - 713.6 nM mdpi.com
Pyrimidine-bearing BenzenesulfonamideshCA I256.2 nM - 658.9 nM nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has emerged as a potential therapeutic target for neurodegenerative conditions such as Alzheimer's disease. nih.govfrontiersin.org A series of pyrimidine-based compounds, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives, have been synthesized and evaluated for their inhibitory activity against MARK4. nih.govfrontiersin.orgnih.gov

In vitro ATPase inhibition assays demonstrated that these compounds inhibit MARK4 with IC₅₀ values in the micromolar range. nih.govfrontiersin.orgnih.gov Molecular docking and simulation studies have further supported these findings, showing a high binding affinity of these pyrimidine-sulfonamide derivatives to the MARK4 active site. nih.gov Research into aminopyrimidine libraries has also suggested that incorporating a sulfonamide-bearing side chain at the 4-position of the pyrimidine ring can lead to more selective kinase inhibition profiles. acs.org

Compound SeriesTarget EnzymeActivity MeasurementPotencyReference
4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidinesMARK4IC₅₀ (ATPase Inhibition)Micromolar (μM) range nih.govfrontiersin.orgnih.gov

The V600E mutation in the B-Raf proto-oncogene (BRAF) leads to constitutive activation of the MAPK signaling pathway and is a significant driver in many cancers, particularly melanoma. nih.govnih.gov The pyrimidine-sulfonamide scaffold is a core structural element in the design of BRAF V600E inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) studies using machine learning have been employed to elucidate the chemical substructures of pyrimidine-sulfonamide analogues that are crucial for their inhibitory activity against BRAF V600E. nih.gov These computational models help in identifying key molecular fingerprints that correlate with high potency, serving as a screening tool for designing novel and more effective BRAF V600E inhibitors. nih.gov

Extracellular signal-regulated kinases (ERK1/2) are pivotal serine/threonine kinases within the MAPK signaling cascade, which is frequently dysregulated in human cancers. nih.govnih.gov Inhibiting ERK1/2 activity with small molecules is a validated strategy for cancer therapy. nih.gov Pyrimidine-sulfonamide derivatives have been rationally designed as ERK inhibitors. nih.gov

One study reported the synthesis of new heterocyclic compounds with a sulfonamide moiety based on a pyrimidine structure that showed significant anti-proliferative activities against various cancer cell lines, with the most potent compound having an IC₅₀ of 2.96 μM. nih.gov Furthermore, the highly potent and selective ERK1/2 inhibitor SCH772984 incorporates a pyrimidine moiety. mdpi.comox.ac.uk This compound exhibits strong target affinity with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2. nih.govmdpi.com Structural studies revealed that the pyrimidine decoration of SCH772984 induces a unique binding pocket in ERK1/2, which is responsible for its high selectivity and potency. ox.ac.uk

CompoundTargetPotency (IC₅₀)Reference
SCH772984ERK14 nM nih.govmdpi.com
SCH772984ERK21 nM nih.govmdpi.com
Novel Pyrimidine-Sulfonamide Derivative (Compound 22)Anti-proliferative activity (MCF-7, HepG-2, HCT-116 cell lines)2.96 μM nih.gov

Analysis of Molecular Binding Modes and Critical Residue Interactions within Protein Active Sites

Molecular docking and computational studies have been instrumental in elucidating the binding modes of pyrimidine-sulfonamide derivatives with various protein targets. These studies reveal key interactions with amino acid residues in the active sites of enzymes, which are critical for their inhibitory activity.

A significant target for this class of compounds is the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is often dysregulated in cancer. Molecular docking studies of pyrimidine-sulfonamide derivatives with PI3Kα have identified several critical interactions. For instance, the oxygen atoms of the methoxy and sulfonyl groups can form hydrogen bonds with Lys802. The nitrogen atom on the pyridine (B92270) ring has been observed to form a hydrogen bond with Asp810, while the sulfonamide's NH group can interact with Asp933. Additionally, a π-π stacking interaction between the benzene ring of a quinoline-substituted derivative and Tyr836 has been noted, and a weak π-π interaction with Trp780 has also been reported mdpi.com.

Another key target is dihydrofolate reductase (DHFR), an enzyme essential for folic acid metabolism and, consequently, nucleotide synthesis. Pyrimidine-sulfonamide hybrids have been designed as DHFR inhibitors. Docking analyses have shown that these compounds can fit into the enzyme's active site, forming hydrogen bonds with crucial amino acid residues such as Ala7, Asn18, and Thr121. These interactions are thought to be responsible for the significant DHFR inhibition observed with some derivatives researchgate.net.

Furthermore, pyrimidine-sulfonamide scaffolds have been investigated as inhibitors of other protein kinases, such as cyclin-dependent kinases (CDKs). Molecular docking studies with CDK2 have revealed hydrogen bonding between the pyrimidine ring's amino group and residues like GLU12 and THR14 nih.gov. Alkyl-pi interactions with LYS129, GLY11, ILE10, and VAL18 have also been observed, contributing to the binding affinity nih.gov.

The following interactive table summarizes the key molecular interactions between pyrimidine-sulfonamide derivatives and their protein targets as identified in various studies.

Target ProteinDerivative ScaffoldInteracting ResiduesType of Interaction
PI3KαQuinoline-pyrimidine-sulfonamideLys802, Asp810, Asp933, Tyr836, Trp780Hydrogen bond, π-π stacking
DHFRPyrimidine-sulfonamide hybridAla7, Asn18, Thr121Hydrogen bond
CDK2Substituted pyrimidineGLU12, THR14, LYS129, GLY11, ILE10, VAL18Hydrogen bond, Alkyl-pi interaction

Cellular and Biochemical Pathway Modulation

The interaction of pyrimidine-4-sulfonamide derivatives with their molecular targets translates into the modulation of various cellular and biochemical pathways, ultimately leading to their observed biological effects, such as anticancer activity.

Folic Acid Biosynthesis and Nucleic Acid Synthesis:

A primary mechanism of action for sulfonamide-containing compounds is the inhibition of folic acid biosynthesis. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms nih.govresearchgate.net. By blocking this pathway, they disrupt the production of tetrahydrofolate, a vital cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA quizlet.comstudy.com. Pyrimidine-sulfonamide hybrids that also target dihydrofolate reductase (DHFR), the subsequent enzyme in the pathway, can exhibit a dual inhibitory effect, further potentiating the disruption of nucleic acid synthesis researchgate.netnih.govmdpi.com. This inhibition of nucleic acid synthesis is a key factor in the antiproliferative effects of these compounds.

Cell Cycle Arrest:

This compound derivatives have been shown to induce cell cycle arrest at various phases in cancer cell lines. For example, some hybrids can cause cell cycle arrest at the S phase nih.gov. Others have been reported to induce arrest at the G0/G1 or G2/M phases nih.gov. The specific phase of arrest can depend on the chemical structure of the derivative and the type of cancer cell. This cell cycle arrest prevents cancer cells from proliferating and can be a precursor to apoptosis.

Apoptosis Induction:

In addition to halting cell proliferation, this compound derivatives can actively induce programmed cell death, or apoptosis. Mechanistic studies have shown that these compounds can trigger apoptosis through various signaling cascades. For instance, some derivatives induce apoptosis by generating reactive oxygen species (ROS) and altering the mitochondrial membrane potential nih.gov. The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Flow cytometry analysis has confirmed the pro-apoptotic effects of certain pyrimidine-sulfonamide derivatives, showing a significant increase in the percentage of apoptotic cells following treatment nih.gov. For instance, one study demonstrated that a pyrimidine-sulfonamide derivative, PS14, led to a notable increase in apoptotic cells in HeLa, HCT-116, A-549, and HepG2 cell lines nih.gov.

The table below provides a summary of the cellular and biochemical pathway modulation by this compound derivatives based on available research findings.

Pathway ModulatedMechanism of ActionCellular Outcome
Folic Acid BiosynthesisCompetitive inhibition of DHPS and/or DHFRDepletion of tetrahydrofolate
Nucleic Acid SynthesisInhibition of purine and pyrimidine synthesisInhibition of DNA and RNA replication
Cell CycleArrest at G0/G1, S, or G2/M phasesInhibition of cell proliferation
ApoptosisInduction via mitochondrial pathway, ROS generationProgrammed cell death of cancer cells

Analytical Methodologies for Research and Characterization of Pyrimidine 4 Sulfonamide

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental tools for separating Pyrimidine-4-sulfonamide from impurities, reaction byproducts, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prevalent due to their efficiency and versatility.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common approach for the analysis of pyrimidine (B1678525) derivatives. researchgate.net This technique offers high resolution, sensitivity, and quantitative accuracy. The separation is typically achieved on a nonpolar stationary phase, such as a C8 or C18 silica (B1680970) gel column, with a polar mobile phase. researchgate.netnih.govmdpi.com The choice of mobile phase, often a mixture of acetonitrile, methanol, and an aqueous buffer, is optimized to achieve efficient separation and symmetrical peak shapes. nanobioletters.com UV detection is commonly used for quantification, with the wavelength set at the absorption maximum of the sulfonamide, often around 260-280 nm. mdpi.comnanobioletters.com

Table 1: Exemplary HPLC Conditions for Analysis of Pyrimidine Sulfonamides
ParameterConditionSource(s)
Stationary Phase C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) nanobioletters.com
Mobile Phase Acetonitrile, Methanol, Water (e.g., 35:5:60 v/v/v) with pH adjustment (e.g., pH 2.5 with phosphoric acid) nanobioletters.com
Flow Rate 1.0 mL/min nanobioletters.com
Detection UV at 278 nm nanobioletters.com
Column Temperature 30°C nanobioletters.com

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, simple, and cost-effective method for qualitative analysis, purity checks, and monitoring reaction progress. nih.gov The separation is based on the differential partitioning of the compound between a stationary phase (commonly a silica gel plate) and a mobile phase. usda.gov The choice of the solvent system is critical for achieving clear separation. researchgate.net After development, the spots are visualized, typically under UV light where fluorescence quenching can be observed. usda.gov The retention factor (Rf), the ratio of the distance traveled by the compound to that traveled by the solvent front, is a characteristic parameter used for identification under specific chromatographic conditions. nih.gov

Table 2: Representative TLC Systems for Sulfonamide Separation
Stationary PhaseMobile Phase SystemDetectionSource(s)
Silica Gel PlateChloroform-n-heptane-ethanol (3:3:3, v/v/v)UV light (260 nm), Reflectance/Absorbance Scanning researchgate.net
Silica Gel PlateEthyl acetate/methanol/acetonitrile mixtureUV light after dipping in fluorescamine (B152294) solution usda.gov

Spectrophotometric Methods for Detection and Assay Development (e.g., Bratton-Marshall Reaction)

Spectrophotometric methods provide a straightforward and sensitive means for quantifying this compound. These assays are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the analyte concentration.

The most widely used method involves diazotization of the primary aromatic amine group of the sulfonamide, followed by a coupling reaction with a chromogenic agent. semanticscholar.orgresearchgate.net The Bratton-Marshall reaction is a classic example of this approach, where the diazotized sulfonamide is coupled with N-(1-Naphthyl)ethylenediamine to produce a stable, intensely colored azo dye. scribd.comnih.gov The reaction is typically carried out in an acidic medium for diazotization, followed by coupling in an alkaline or acidic medium, depending on the coupling agent. semanticscholar.org The resulting chromophore exhibits a characteristic maximum absorbance (λmax) in the visible region of the spectrum, which is used for quantification. semanticscholar.org

The selection of the coupling agent influences the λmax and sensitivity of the assay. Various reagents have been employed for the analysis of sulfonamides containing a pyrimidine ring, such as sulfadiazine.

Table 3: Coupling Agents and Absorbance Maxima for Spectrophotometric Determination of Pyrimidine Sulfonamides
Coupling AgentResulting Chromophore Colorλmax (nm)Source(s)
γ-resorsolic acidYellow458 semanticscholar.org
PhloroglucinolYellow417 researchgate.netsemanticscholar.org
DiphenylamineBlue530
1-NaphtholReddish-pink525

Biophysical Techniques for Studying Biomolecular Interactions (e.g., Fluorescence Quenching, Circular Dichroism, Zeta Potential)

Understanding the interaction of this compound with biological targets, such as proteins, is crucial for pharmacological research. Biophysical techniques provide valuable insights into the binding mechanisms, affinity, and conformational changes that occur upon interaction.

Fluorescence Quenching

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins, such as human serum albumin (HSA) or bovine serum albumin (BSA). nih.govnih.gov Proteins exhibit intrinsic fluorescence primarily due to their tryptophan residues. nih.gov When a ligand like this compound binds to the protein, it can cause a decrease, or "quenching," of this intrinsic fluorescence. nih.govub.edu By titrating the protein with increasing concentrations of the ligand, one can determine binding parameters such as the binding constant (Ka) and the number of binding sites (n). nih.govmdpi.com The mechanism of quenching (static or dynamic) can also be elucidated, providing further details about the nature of the complex formed. nih.govmdpi.com

Circular Dichroism (CD)

Circular Dichroism spectroscopy is a powerful tool for investigating changes in the secondary structure of a protein upon ligand binding. nih.govbenthamscience.com Proteins have characteristic CD spectra in the far-UV region (190–250 nm) that reflect their content of α-helices, β-sheets, and random coils. nih.gov When this compound binds to a protein, it can induce conformational changes, which are observed as alterations in the CD spectrum. nih.govsemanticscholar.org A notable loss in helicity is a common observation upon the binding of sulfonamides to proteins, indicating a perturbation of the protein's three-dimensional structure. nih.gov This provides qualitative and quantitative information about the impact of the binding event on the protein's conformation. benthamscience.comdocumentsdelivered.com

Zeta Potential

Zeta potential measurements are used to characterize the surface charge of particles or molecules in a solution and can provide information about electrostatic interactions. In the context of this compound, zeta potential analysis can be used to study its adsorption onto surfaces or its interaction with charged biomolecules. The pH of the solution significantly influences the zeta potential. researchgate.net For instance, the adsorption of sulfonamide antibiotics onto materials can be attributed to electrostatic interactions, and changes in the zeta potential of the material as a function of pH can reveal the nature of these interactions. researchgate.net

Table 4: Biophysical Data from Studies of Sulfonamide-Protein Interactions
TechniqueAnalyte/SystemKey Findings/Parameters MeasuredSource(s)
Fluorescence Quenching Pyrimidine derivative with BSABinding Constant (Ka) ~10^5 M⁻¹, Static quenching mechanism, 1 binding site nih.gov
Circular Dichroism Sulfamethazine/Sulfadiazine with MyoglobinDecrease in α-helical structure upon binding nih.gov
Zeta Potential Sulfonamide adsorption on magnetic activated carbonpH-dependent surface charge, indicating electrostatic interaction mechanism researchgate.net

Emerging Research Applications and Future Directions

Rational Design and Development of Next-Generation Enzyme Inhibitors

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. The pyrimidine-sulfonamide framework has proven to be a highly adaptable scaffold for the development of potent and selective inhibitors for a variety of enzyme targets implicated in diseases such as cancer.

Recent studies have focused on the hybridization of the pyrimidine (B1678525) and sulfonamide pharmacophores to create hybrid molecules with enhanced biological activity and the potential to overcome drug resistance. nih.govrsc.org This approach often involves a "molecular extension" strategy, where a known active fragment is expanded upon to create new interactions within the enzyme's binding pocket. powertechjournal.com

A notable example is the development of 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of Werner syndrome (WRN) helicase, a key target in cancers with microsatellite instability. rasayanjournal.co.inresearchgate.netresearchgate.net High-throughput screening identified initial hits, which were then optimized through structure-activity relationship (SAR) studies. rasayanjournal.co.inresearchgate.net These studies revealed that the 2-sulfonamide analogues were significantly more potent than the initial 2-sulfonylpyrimidine hits. rasayanjournal.co.inresearchgate.net Further optimization of substituents on the pyrimidine core led to the discovery of highly potent inhibitors, such as H3B-968, with an IC50 value of approximately 10 nM. researchgate.net Kinetic studies have indicated that the potency of these inhibitors is primarily driven by an increased binding affinity for the enzyme rather than their chemical reactivity. rasayanjournal.co.inresearchgate.net

Similarly, pyrimidine-sulfonamide derivatives have been rationally designed as inhibitors of extracellular signal-regulated kinases (ERK1/2), which are central to the notoriously oncogenic Mitogen-Activated Protein (MAP) kinase signaling pathway. powertechjournal.comjchemrev.com Molecular docking was employed to guide the synthesis of diverse pyrimidine-containing heterocyclic compounds with a sulfonamide moiety. powertechjournal.comjchemrev.com This approach led to the identification of compounds with significant anti-proliferative activities against various cancer cell lines. powertechjournal.comjchemrev.com

Furthermore, the pyrimidine-sulfonamide scaffold is the core structure for inhibitors of B-rapidly accelerated fibrosarcoma (BRAF) V600E, a crucial protein in the progression of cutaneous melanoma. researchgate.net Machine learning-based quantitative structure-activity relationship (QSAR) models have been developed to elucidate the chemical substructures of pyrimidine-sulfonamide analogues that correlate with BRAF V600E inhibitory activity, aiding in the design of more effective inhibitors. researchgate.netrsc.org

Table 1: Examples of Pyrimidine-Sulfonamide Based Enzyme Inhibitors

Compound/Series Target Enzyme Key Findings
2-Sulfonyl/sulfonamide pyrimidines WRN Helicase Covalent inhibitors with high potency (e.g., H3B-968, IC50 ~10 nM). Potency is driven by binding affinity. rasayanjournal.co.inresearchgate.net
Pyrimidine molecules with sulfonamide moiety ERK1/2 Kinase Designed using molecular extension strategy, exhibiting significant anti-proliferative activity. powertechjournal.comjchemrev.com

Exploration of Pyrimidine-Sulfonamide Derivatives as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, well-characterized enzyme inhibitors serve as invaluable chemical probes for dissecting complex biological pathways. The development of potent and selective pyrimidine-sulfonamide derivatives has provided researchers with powerful tools to investigate the cellular functions of their target enzymes.

The covalent inhibitors of WRN helicase, such as H3B-960 and H3B-968, are prime examples of such chemical probes. researchgate.net Their specificity for WRN over other human RecQ family members allows for the precise interrogation of WRN's role in DNA repair and its synthetic lethal relationship with microsatellite instability in cancer cells. rasayanjournal.co.inresearchgate.netresearchgate.net The characterization of their mechanism of action, including their competitive behavior with ATP, provides further insights into the catalytic function of the WRN helicase domain. rasayanjournal.co.inresearchgate.net

The use of these compounds as chemical probes extends to validating WRN as a therapeutic target and exploring potential new therapeutic modalities, such as targeted protein degradation. researchgate.net By selectively inhibiting the helicase activity of WRN, researchers can study the downstream cellular consequences and identify potential biomarkers for inhibitor sensitivity.

Innovations in Synthetic Chemistry Towards Atom-Economical and Sustainable Routes

The synthesis of pyrimidine-sulfonamide derivatives has traditionally relied on multi-step procedures that can be inefficient and generate significant chemical waste. In recent years, there has been a growing emphasis on the development of more atom-economical and sustainable synthetic methods, in line with the principles of green chemistry.

Furthermore, the development of reusable and eco-friendly catalysts is a key focus. For instance, Mg-Al hydrotalcite, an inexpensive and reusable solid catalyst, has been shown to be highly efficient in the sulfonylation of amines to produce sulfonamides, particularly when combined with ultrasound irradiation to accelerate the reaction. researchgate.net Vanadium oxide loaded on fluorapatite is another example of a robust and sustainable catalyst used in the multicomponent synthesis of pyrimidine derivatives. mdpi.com

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of pyrimidine derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in These innovative synthetic strategies not only make the production of pyrimidine-sulfonamides more environmentally friendly but also more cost-effective.

Advanced Computational Methodologies for Predictive Modeling and High-Throughput Screening

Computational methodologies play a pivotal role in modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of biological activity, which significantly accelerates the identification of promising lead candidates. In the context of pyrimidine-sulfonamide research, a variety of computational tools are being employed.

Molecular docking is a widely used technique to predict the binding orientation of small molecules to their protein targets and to estimate the strength of the interaction. mdpi.com This method has been instrumental in the rational design of pyrimidine-sulfonamide based inhibitors for enzymes like ERK kinase and Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB). powertechjournal.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netrsc.org Machine learning algorithms, such as support vector regression, are being used to develop robust QSAR models for pyrimidine-sulfonamide analogues, which can then be used to predict the activity of novel, untested compounds and to identify key structural features that contribute to their potency. researchgate.netrsc.org

In addition to predicting bioactivity, computational methods are also used to assess the drug-likeness of synthesized compounds. ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, for example, helps to predict the physicochemical properties of molecules and their potential to be developed into viable drug candidates. mdpi.com These computational approaches, often used in conjunction with high-throughput screening assays, are essential for navigating the vast chemical space and for prioritizing the synthesis of compounds with the highest probability of success. rasayanjournal.co.inresearchgate.net

Investigation of Pyrimidine-Sulfonamide Scaffolds in Novel Therapeutic Modalities (focusing on mechanisms)

The therapeutic potential of the pyrimidine-sulfonamide scaffold extends beyond traditional enzyme inhibition and is being explored in a variety of novel therapeutic modalities. The versatility of this chemical structure allows for its incorporation into molecules designed to elicit a range of biological responses through diverse mechanisms of action.

In the realm of oncology, pyrimidine-sulfonamide hybrids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For example, certain thioether-containing pyrimidine-sulfonamide hybrids have been found to cause cell cycle arrest in the G2/M phase and induce late apoptosis and necrotic cell death in breast cancer cell lines. nih.gov The ability to trigger these cellular suicide pathways is a highly sought-after characteristic for anticancer agents.

Furthermore, the pyrimidine-sulfonamide scaffold is being investigated for its potential in targeted protein degradation. researchgate.net This emerging therapeutic strategy utilizes bifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The development of potent and selective pyrimidine-sulfonamide based ligands for target proteins is a crucial first step in the design of effective PROTACs.

In the context of infectious diseases, pyrimidine-based sulfonamides have been shown to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By blocking this essential metabolic pathway, these compounds exhibit bacteriostatic activity, inhibiting the growth and multiplication of bacteria. This well-established mechanism of action continues to be exploited in the development of new antimicrobial agents.

Table 2: Chemical Compounds Mentioned

Compound Name
Pyrimidine-4-sulfonamide
2-Sulfonylpyrimidine
H3B-968
H3B-960
1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one
4-acetylbenzenesulfonyl chloride
4-methylpiperidine
Guanidine (B92328) hydrochloride
p-toluidine
p-anisidine
5-fluorouracil
Acetazolamide
Sulfamethoxazole (B1682508)
Probenecid
Sulfadiazine
Doxorubicin
Staurosporine
Sulfadoxine
Sulfisomidine
Sulfadimethoxine
Sulfamethoxine
Sulfamethomidine
Sulfacytine
Trimethoprim
Pyrimethamine
Sulfamerazine
Sulfadimidine
Sulfameythoxydiazine
Methyldiazine
Bupirimate
Chlorfenson
Genitol
Mepanioyrim
Pyrimethanil
Ferimzone hydrazone
Flucytosine
Voriconazol
Propylthiouracil
Acyclovir
Amikacin
Penicillin G
Raltitrexed
Erlotinib
Delavirdine
Celecoxib
Valdecoxib
Sultiame
Hydrochlorothiazide
Metolazone
Indapamide
Furosemide
LEI-401
ARN19874
Gentamicin
Ampicillin
Nystatin
Acarbose
Tacrine
Ciprofloxacin

Q & A

Q. Experimental Design :

  • Synthesize derivatives with systematic substituent variations.
  • Correlate electronic parameters (Hammett σ) with bioactivity using QSAR models .

What strategies mitigate low yields in multi-step this compound syntheses?

Advanced Research Focus
Low yields often occur during sulfonamide coupling or ring closure. Mitigation approaches include:

Stepwise purification : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover impurities .

Catalytic optimization : Use DMAP or Hünig’s base to accelerate sulfonylation .

Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Case Study : Replacing THF with DMF increased the yield of a pyrrolidine-linked sulfonamide from 54% to 68% .

How can computational methods guide the design of novel this compound derivatives?

Advanced Research Focus
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking identifies potential binding poses. For example, docking studies on EGFR kinase revealed that a 2-chloro-4-methylsulfonylphenyl substituent enhances hydrophobic interactions .

Q. Workflow :

Perform virtual screening of substituent libraries.

Validate top candidates with synthesis and bioassays .

What are the best practices for ensuring reproducibility in this compound research?

Q. Basic Research Focus

Detailed protocols : Report exact temperatures, solvent grades, and catalyst loads .

Raw data sharing : Provide NMR/HPLC chromatograms in supplementary materials .

Independent replication : Collaborate with third-party labs to confirm key findings .

Example : A 2024 study on pyrimidine-oxazepane derivatives included step-by-step reaction videos to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.